



# **Application Notes and Protocols for C12-113 Mediated siRNA Delivery**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C12-113   |           |
| Cat. No.:            | B11935392 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by enabling targeted gene silencing. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge. C12-113 is a promising ionizable lipidoid that can be formulated into lipid nanoparticles (LNPs) to encapsulate and deliver siRNA to target tissues. These LNPs protect the siRNA from degradation in the bloodstream, facilitate cellular uptake, and promote endosomal escape to release the siRNA into the cytoplasm where it can engage with the RNAinduced silencing complex (RISC) to mediate gene silencing. This document provides detailed application notes and protocols for the use of C12-113 in siRNA delivery studies.

## **Mechanism of Action**

C12-113 is a cationic ionizable lipidoid. At an acidic pH (typically pH 4.0), as used during the formulation process, the amine groups of C12-113 become protonated, acquiring a positive charge. This positive charge facilitates the electrostatic complexation with the negatively charged phosphate backbone of siRNA, leading to the encapsulation of the siRNA within the core of the forming lipid nanoparticle.

Upon systemic administration, the LNP circulates at a physiological pH of 7.4. At this neutral pH, the **C12-113** lipidoid is largely deprotonated and assumes a more neutral charge. This



charge-neutral characteristic is crucial for minimizing non-specific interactions with blood components and non-target cells, thereby reducing toxicity and prolonging circulation time.

The surface of the LNP is typically shielded with a polyethylene glycol (PEG)-lipid conjugate, which further prevents opsonization and clearance by the mononuclear phagocyte system. Once the LNP reaches the target tissue, it is taken up by cells, primarily through endocytosis. Inside the endosome, the pH drops, leading to the reprotonation of **C12-113**. The resulting positive charge of the lipidoid is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the siRNA cargo into the cytoplasm. Once in the cytoplasm, the siRNA can engage with the RISC to induce sequence-specific gene silencing.

## **Data Presentation**

Table 1: Physicochemical Characteristics of C12-113

based siRNA LNPs

| Parameter                         | Typical Value    | Method of Analysis             |
|-----------------------------------|------------------|--------------------------------|
| Particle Size (Diameter)          | 80 - 150 nm      | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI)        | < 0.2            | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4)        | -10 mV to +10 mV | Laser Doppler Velocimetry      |
| siRNA Encapsulation<br>Efficiency | > 90%            | RiboGreen Assay                |
| рКа                               | 6.0 - 6.5        | TNS Assay                      |

# Table 2: In Vivo Gene Silencing Efficacy of Lipidoidbased siRNA LNPs (Illustrative Data based on similar lipidoids)



| Target Gene | Organ | siRNA Dose<br>(mg/kg) | Route of<br>Administrat<br>ion | Gene<br>Knockdown<br>(%) | Time Point |
|-------------|-------|-----------------------|--------------------------------|--------------------------|------------|
| Factor VII  | Liver | 0.1                   | Intravenous                    | 85                       | 48 hours   |
| АроВ        | Liver | 0.3                   | Intravenous                    | 90                       | 72 hours   |
| TTR         | Liver | 0.3                   | Intravenous                    | 95                       | 7 days     |

## **Experimental Protocols**

# Protocol 1: Formulation of C12-113/siRNA Lipid Nanoparticles (LNP) by Microfluidic Mixing

This protocol describes the formulation of **C12-113**/siRNA LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniform nanoparticles.

#### Materials:

- C12-113 lipidoid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
  (DMPE-PEG2000)
- · siRNA targeting the gene of interest
- Ethanol (200 proof, molecular biology grade)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr®)



- Syringes and tubing compatible with the microfluidic device
- Dialysis cassette (10 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution:
  - In a sterile, RNase-free glass vial, dissolve C12-113, DOPE, cholesterol, and DMPE-PEG2000 in 200 proof ethanol to achieve a final molar ratio of 50:10:38.5:1.5 (C12-113:DOPE:Cholesterol:DMPE-PEG2000).
  - The total lipid concentration in the ethanol phase should be between 10-25 mM. Vortex briefly to ensure complete dissolution.
- Prepare siRNA Solution:
  - Dissolve the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid stock solution into one syringe and the siRNA solution into another syringe.
  - Set the flow rate ratio of the aqueous phase (siRNA solution) to the ethanolic phase (lipid solution) to 3:1.
  - Set the total flow rate to a value that ensures rapid and turbulent mixing within the microfluidic cartridge (e.g., 12 mL/min).
  - Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.
  - Collect the resulting LNP dispersion from the outlet of the cartridge.
- Dialysis and Concentration:



- To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile,
  RNase-free PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours at
  4°C, with one buffer change.
- If necessary, concentrate the LNP formulation using a centrifugal filter device with a 10 kDa MWCO.
- Sterilization and Storage:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
  - Store the sterile LNP-siRNA formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

### Protocol 2: Characterization of C12-113/siRNA LNPs

- 1. Particle Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- 2. Zeta Potential Measurement:
- Dilute the LNP formulation in 10 mM NaCl solution.
- Measure the zeta potential using a laser Doppler velocimeter.
- 3. siRNA Encapsulation Efficiency:
- Use a Quant-iT<sup>™</sup> RiboGreen<sup>™</sup> assay or a similar fluorescence-based RNA quantification method.
- Measure the fluorescence of the intact LNP sample (representing unencapsulated siRNA).
- Lyse a separate aliquot of the LNP sample with a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA and measure the total fluorescence.



Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency
 (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA \* 100

## Protocol 3: In Vitro Transfection of Cells with C12-113/siRNA LNPs

#### Materials:

- Adherent or suspension cells cultured in appropriate growth medium.
- C12-113/siRNA LNP formulation.
- Control siRNA LNP formulation (e.g., encapsulating a non-targeting siRNA).
- Opti-MEM™ or other serum-free medium.
- · Multi-well cell culture plates.
- Reagents for downstream analysis (e.g., qRT-PCR, Western blotting).

#### Procedure:

- Cell Seeding:
  - The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
  - On the day of transfection, dilute the C12-113/siRNA LNPs and control LNPs to the desired final concentration in serum-free medium.
  - Remove the growth medium from the cells and replace it with the LNP-containing medium.
  - Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.
  - After the incubation period, add complete growth medium containing serum to each well.



- Analysis of Gene Knockdown:
  - Harvest the cells 24-72 hours post-transfection.
  - Analyze the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting or ELISA.

# Protocol 4: In Vivo Administration of C12-113/siRNA LNPs in a Mouse Model

#### Materials:

- C12-113/siRNA LNP formulation.
- · Control siRNA LNP formulation.
- Sterile PBS (pH 7.4).
- Appropriate mouse strain for the disease model.
- · Insulin syringes with 28-30 gauge needles.

### Procedure:

- Preparation of Dosing Solution:
  - Dilute the LNP formulation to the desired final concentration in sterile PBS. The final volume for intravenous injection is typically 100-200 μL per mouse.
- · Animal Dosing:
  - Administer the LNP solution to the mice via the desired route (e.g., tail vein injection for systemic delivery).
- · Monitoring and Tissue Collection:
  - Monitor the health of the animals regularly.



- At the desired time point post-injection (e.g., 48-72 hours), euthanize the mice and collect the target tissues.
- · Analysis of Gene Knockdown:
  - Isolate RNA or protein from the collected tissues and analyze the target gene expression as described in Protocol 3.

## **Visualization of Workflows and Pathways**





Click to download full resolution via product page

Caption: Experimental workflow for C12-113 mediated siRNA delivery studies.





Click to download full resolution via product page

Caption: Mechanism of siRNA-mediated gene silencing via LNP delivery.

• To cite this document: BenchChem. [Application Notes and Protocols for C12-113 Mediated siRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935392#using-c12-113-for-sirna-delivery-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com